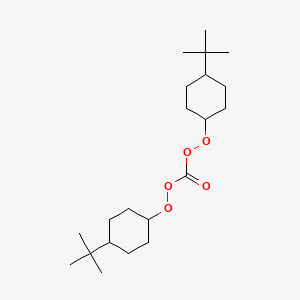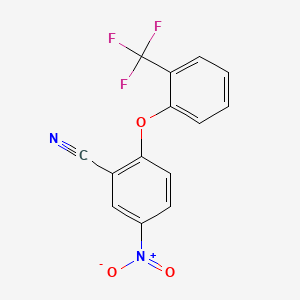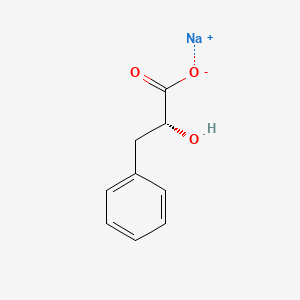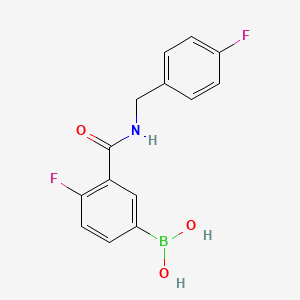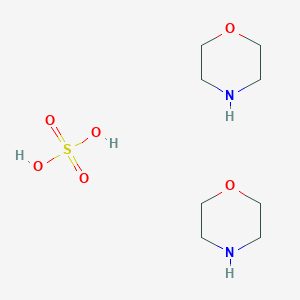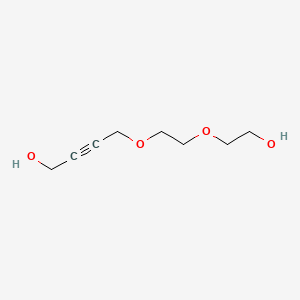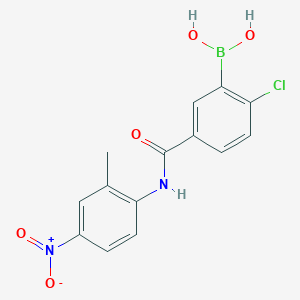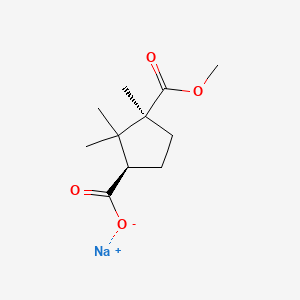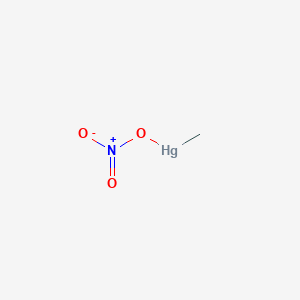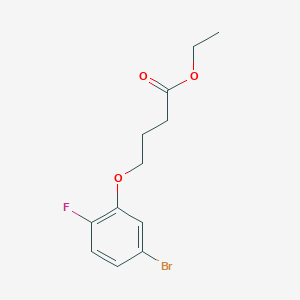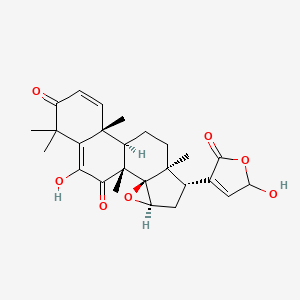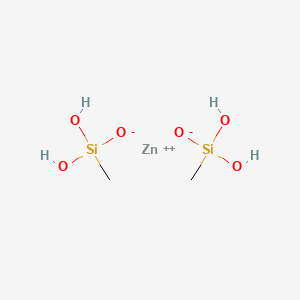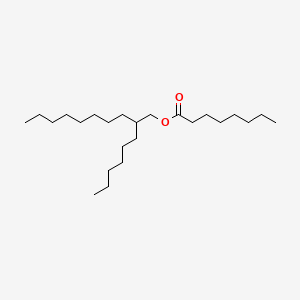
2-Hexyldecyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyldecyl octanoate is an organic compound with the molecular formula C24H48O2. It is an ester derived from octanoic acid and 2-hexyldecanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyldecyl octanoate can be synthesized through the esterification reaction between octanoic acid and 2-hexyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyldecyl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and 2-hexyldecanol.
Oxidation: This compound can undergo oxidation reactions, especially at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octanoic acid and 2-hexyldecanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hexyldecyl octanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-hexyldecyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release octanoic acid and 2-hexyldecanol, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecyl octanoate
- Cetyl octanoate
- 2-Ethylhexyl octanoate
Comparison
2-Hexyldecyl octanoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other similar esters. For example, hexadecyl octanoate and cetyl octanoate have different alkyl chain lengths, affecting their solubility and melting points. 2-Ethylhexyl octanoate, on the other hand, has a branched alkyl chain, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
93777-70-9 |
|---|---|
Molekularformel |
C24H48O2 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2-hexyldecyl octanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-10-13-15-17-20-23(19-16-12-9-6-3)22-26-24(25)21-18-14-11-8-5-2/h23H,4-22H2,1-3H3 |
InChI-Schlüssel |
NNHMAUVBQAHWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



